
((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” is a hypothetical compound that combines the structural features of diphenylamine, a pent-3-yn-2-yl group, and actinium Actinium is a radioactive element and part of the actinide series
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:
Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.
Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.
Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diphenylamino group.
Reduction: Reduction reactions could target the carbon-carbon triple bond in the pent-3-yn-2-yl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
Could be explored for targeted alpha therapy (TAT) in oncology.
Industry
Possible use in the development of new materials with unique electronic or photonic properties.
Wirkmechanismus
The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: Known for its antioxidant properties.
Pent-3-yn-2-ol: Used in organic synthesis.
Actinium-225: Used in targeted alpha therapy.
Uniqueness
The combination of these groups with actinium makes “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” unique, potentially offering a novel approach to targeted cancer therapy and new material development.
Eigenschaften
Molekularformel |
C17H15AcNO2 |
|---|---|
Molekulargewicht |
492.33 g/mol |
IUPAC-Name |
actinium;4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3; |
InChI-Schlüssel |
OUOIIGORDYOHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


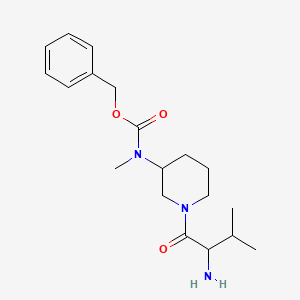
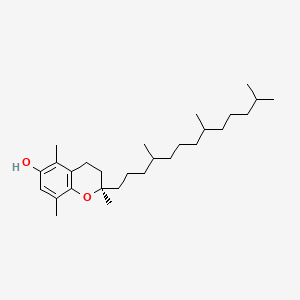
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
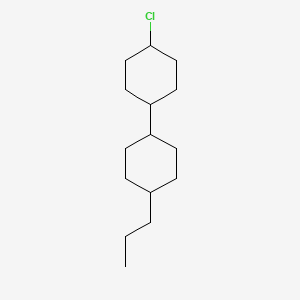
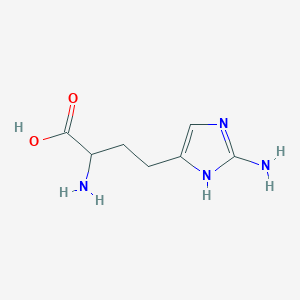
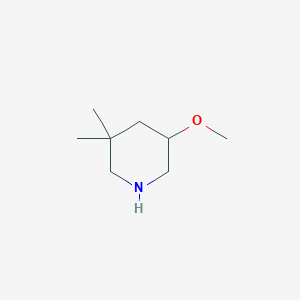
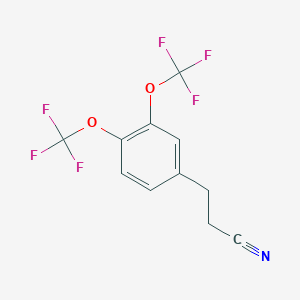


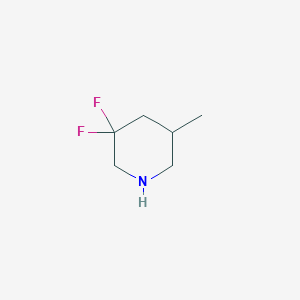
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)

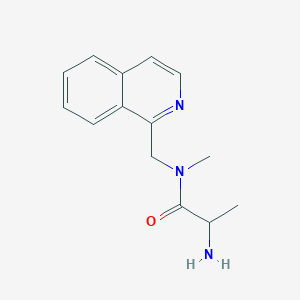
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
